![molecular formula C16H22BrNO3 B4108442 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine](/img/structure/B4108442.png)
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine
Overview
Description
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine (abbreviated as BPA-M) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug discovery, imaging, and diagnostics. BPA-M belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites and forming a stable complex. This leads to the inhibition of the physiological functions of the enzymes, which results in the desired therapeutic effects.
Biochemical and Physiological Effects:
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which enhances cognitive function. 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This leads to a decrease in the production of acid, which can be beneficial in the treatment of various diseases such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, which makes it a potential drug candidate. However, 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine also has some limitations. It has poor solubility in water, which can limit its use in aqueous environments. It also exhibits moderate toxicity, which can be a concern in in vivo experiments.
Future Directions
There are several future directions for the research on 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine. One potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of cancer. 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been found to exhibit potent inhibitory activity against carbonic anhydrase, which is overexpressed in various types of cancer cells. Therefore, 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine could be a potential candidate for the development of anticancer drugs.
Scientific Research Applications
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential drug targets for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)12-4-5-14(13(17)10-12)21-11-15(19)18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKZHBCMKLKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4108361.png)
![N-2-adamantyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4108365.png)
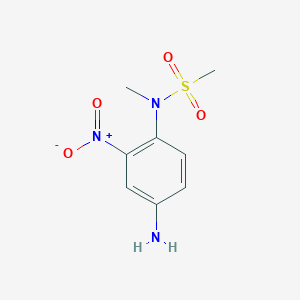
![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4108377.png)
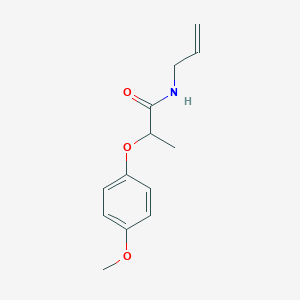
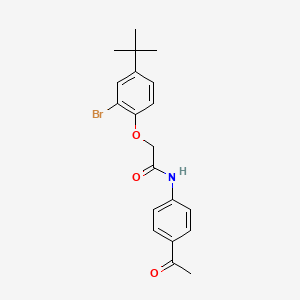
![1-[(benzylsulfonyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4108403.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108410.png)
![1-[3-(3-(3-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4108412.png)
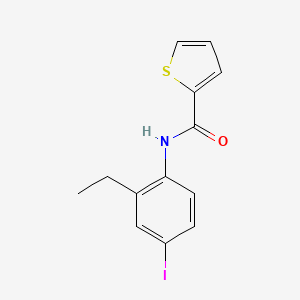
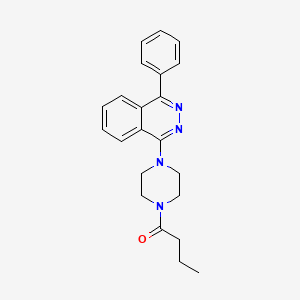
![6-amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4108428.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108445.png)
